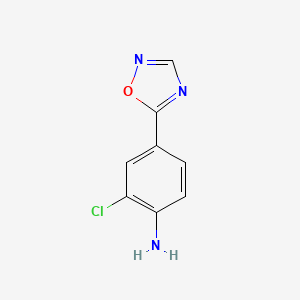

2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets via intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with the kynurenine pathway, leading to the chemically stable xanthurenic acid .

Result of Action

1,2,4-oxadiazole derivatives have been recognized for their therapeutic focus, including treatment of duchenne muscular dystrophy, hypertension, and parkinson’s disease .

Biologische Aktivität

2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the 1,2,4-oxadiazole moiety is significant as it is associated with various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: Approximately 209.63 g/mol

Topological Polar Surface Area: 51.8 Ų

The mechanism of action for compounds containing the 1,2,4-oxadiazole ring typically involves:

- Binding Interactions: These compounds can bind to specific biomolecules or enzymes in microorganisms or cancer cells.

- Enzyme Inhibition: They may inhibit key enzymes involved in cellular processes, leading to reduced proliferation or survival of target cells.

- Gene Expression Modulation: Changes in gene expression pathways can also contribute to their biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Inhibitory activity | |

| Plasmodium falciparum | Antimalarial effects | |

| Staphylococcus aureus | Antibacterial effects |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- A derivative of this compound showed cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human cervical carcinoma | 2.76 | |

| Colon adenocarcinoma | 9.27 | |

| Renal cancer | 1.143 |

These results highlight the potential of this compound in cancer therapy.

Study on Anti-Tubercular Activity

A study conducted by Parikh et al. (2020) synthesized various substituted 1,2,4-oxadiazoles and evaluated their anti-tuberculosis activity. One compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against Mycobacterium tuberculosis strain H37Rv .

Study on Anticancer Properties

In another investigation by Upare et al. (2019), a series of oxadiazole derivatives were tested for their anticancer activity against different tumor cell lines. The study found that certain derivatives exhibited significant cytotoxicity with favorable pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYDZNGEDCTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NO2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703808-94-9 |

Source

|

| Record name | 2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.